1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, (R)-
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Overview
Description
1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- is a chiral compound belonging to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a nitrogen atom within a fused ring system. This specific compound is characterized by its three-dimensional structure, which includes a methyl group at the 3-position and a hydrogen at the 2-position, making it an important molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-alkylated anilines and acyl chlorides, followed by cyclization in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or toluene to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the isoquinolinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions include quinolinones, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the reagents and conditions used .
Scientific Research Applications
1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3,4-Dihydro-3-methyl-2H-1,4-benzoxazine: Similar in structure but contains an oxygen atom in the ring.
3,4-Dihydro-3-methyl-2H-1,3-benzoxazine: Another analog with a different ring structure.
3,4-Dihydro-3-methyl-2H-1,4-benzoxazinone: Contains a carbonyl group, making it more reactive in certain conditions.
Uniqueness: 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- is unique due to its specific chiral configuration and the presence of a nitrogen atom in the ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61768-98-7 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
BWWCBNZSMWMIKH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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